Thiodigalactoside

描述

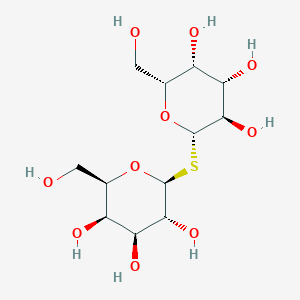

Thiodigalactoside is a compound belonging to the class of organic compounds known as thioglycosides. These are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur-glycosidic bond. This compound is a disaccharide containing two hexose carbohydrates. It is known to target galectin-1, heat-labile enterotoxin B chain, neurocan core protein, and lactose permease .

准备方法

Synthetic Routes and Reaction Conditions: Thiodigalactoside can be synthesized through various methods. One high-yielding synthetic route involves the use of a Payne rearrangement/azidation reaction cascade starting from inexpensive levoglucosan. This process leads to 3-azido-galactopyranose, which is then efficiently converted into this compound in a few simple and practical steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions: Thiodigalactoside undergoes various chemical reactions, including substitution reactions. For instance, it can be modified with different aromatic substituents to create derivatives with enhanced binding affinities for specific targets .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include bromomethylquinoline and stannylidene acetal. The reactions are typically carried out under optimized conditions to ensure high yields and purity of the final product .

Major Products Formed: The major products formed from the reactions involving this compound are its derivatives, such as 3,3′-di-O-(quinoline-2-yl)methyl)-thiodigalactoside and other symmetric 3,3′-di-O-thiodigalactoside derivatives .

科学研究应用

Cancer Treatment

TDG and its derivatives have been identified as potential inhibitors of galectins, a family of carbohydrate-binding proteins implicated in cancer progression. Galectin-3, in particular, is known to promote tumor growth and metastasis. Research has demonstrated that TDG can effectively inhibit galectin-3 activity, leading to reduced tumor growth in various cancer models.

- Case Study : A study reported that TDG derivatives significantly inhibited the growth of lung adenocarcinoma after oral administration, showcasing their potential as anti-cancer agents .

Fibrosis Treatment

TDG has shown promise in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). The compound acts by inhibiting galectin-3, which plays a crucial role in fibrotic processes.

- Clinical Development : The compound GB0139, a highly effective TDG derivative, is currently undergoing clinical trials for the treatment of IPF. It has demonstrated antifibrotic activity in mouse models by reducing profibrotic gene expression and improving lung function .

Binding Interactions

The binding interactions of TDG with human galectins have been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal that TDG binds to multiple subsites within the carbohydrate-recognition domains of galectins, enhancing its inhibitory potency.

- Binding Affinity : Research indicates that modifications to the TDG structure can significantly enhance its binding affinity to galectins, with some derivatives achieving nanomolar potency .

Glycoprotein Conjugates

TDG has been utilized in the synthesis of glycoprotein-based ligands for various biomedical applications. For instance, conjugating TDG with bovine serum albumin (BSA) has been explored to create high-affinity glyco-ligands that can block galectin interactions effectively.

- Research Findings : Studies suggest that these conjugates can be employed in drug delivery systems and diagnostic tools due to their ability to target specific cells expressing galectins .

Summary of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of galectin-3 to reduce tumor growth | Effective against lung adenocarcinoma |

| Fibrosis Treatment | Antifibrotic properties through galectin-3 inhibition | Clinical trials underway for idiopathic pulmonary fibrosis |

| Glycoengineering | Development of glycoprotein-based ligands for targeting galectins | Potential use in drug delivery and diagnostics |

作用机制

Thiodigalactoside is unique in its ability to inhibit galectin-1 and galectin-3 with high specificity and potency. Similar compounds include other thioglycosides and disubstituted this compound derivatives that have been developed to enhance binding affinities for galectin proteins .

相似化合物的比较

- Disubstituted thiodigalactoside derivatives

- 3-triazolyl-1-thiogalactosides

- Galectin inhibitors with aromatic substituents

生物活性

Thiodigalactoside (TDG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of TDG, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is a non-metabolized small molecule that functions primarily as an inhibitor of galectin-1, a protein implicated in various pathological processes, including tumor progression and immune evasion. By inhibiting galectin-1, TDG disrupts several tumor-promoting activities, such as immune cell dysregulation and angiogenesis.

Inhibition of Galectin-1

TDG binds to galectin-1 with high affinity, blocking its interaction with glycoproteins involved in tumor growth and metastasis. This inhibition leads to:

- Increased Tumor-Infiltrating Lymphocytes (TILs) : TDG treatment has been shown to increase the levels of CD8+ T lymphocytes infiltrating tumors. In preclinical models using B16F10 melanoma and 4T1 breast cancer cells, TDG significantly enhanced immune cell infiltration into tumors while reducing tumor growth rates by approximately 2.2 to 3.4 times compared to controls .

- Reduced Angiogenesis : TDG inhibits the protective effects of galectin-1 on endothelial cells under oxidative stress conditions, leading to decreased angiogenesis. This was evidenced by reduced CD31+ endothelial cell content in treated tumors .

Case Studies

-

Preclinical Models

In studies involving murine models, TDG was administered via intratumoral injection every three days. The results demonstrated a dose-dependent reduction in tumor volume, highlighting the compound's efficacy in inhibiting tumor growth through immune modulation and angiogenesis suppression . -

Molecular Docking Studies

Recent research utilized molecular docking techniques to assess the binding affinities of various TDG derivatives with human galectin-3 (hGal-3). The findings indicated that certain derivatives exhibited binding affinities significantly higher than that of TDG itself, suggesting potential for developing more effective galectin inhibitors . -

Binding Modes with Human Galectins

X-ray crystallography and NMR spectroscopy revealed that TDG binds to multiple subsites within the carbohydrate-recognition domains of human galectins (specifically galectins-1 and -3). This dual binding mode enhances the understanding of how TDG can selectively inhibit these proteins, potentially leading to improved therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

51555-87-4 |

|---|---|

分子式 |

C12H22O10S |

分子量 |

358.36 g/mol |

IUPAC 名称 |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12?/m1/s1 |

InChI 键 |

SYKYBMOFPMXDRQ-VVLLKYQZSA-N |

SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

51555-87-4 |

同义词 |

galactopyranosyl 1-thio-beta-D-galactopyranoside galactopyranosyl-1-thiogalactopyranoside galactosyl-1-thio-beta-D-galactopyranoside galactosyl-beta-D-thiogalactosylpyranoside GalSGal GBTGP TDG cpd thiodigalactoside thiodigalactoside, (beta-D-Gal)-isomer thiodigalactoside, (beta-D-galactopyranosyl)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thiodigalactoside primarily targets a family of proteins called galectins. [, , , , ] These proteins are characterized by their affinity for β-galactosides, and TDG acts as an inhibitor by competing for binding at the carbohydrate recognition domain (CRD) of galectins. [, , , , ]

A: TDG binding to galectins can disrupt a wide range of cellular processes, including apoptosis, angiogenesis, cell adhesion, and T-cell proliferation. [, , , , ] This is because galectins themselves are involved in regulating these processes, and their inhibition by TDG interferes with their normal function.

A: Studies have shown that TDG can inhibit galectin-1-mediated radiation-related lymphopenia and attenuate non-small cell lung cancer (NSCLC) radiation response. [] Additionally, TDG has been shown to suppress tumor growth by inhibiting galectin-1 and regulatory T cells in oral squamous cell carcinoma. [] In another study, TDG reduced diet-induced obesity in rats, at least in part, through the combined inhibition of galectin-1 and autophagy protein 5, leading to white fat browning. []

A: While TDG exhibits affinity for various galectins, research efforts have focused on developing derivatives with improved selectivity for specific subtypes. For instance, modifications at the C3 position of TDG have shown promise in enhancing selectivity and potency for certain galectins like galectin-3. [, ]

A: The molecular formula of this compound is C12H22O10S. Its molecular weight is 358.37 g/mol. [, ]

A: Spectroscopic data for TDG and its derivatives is often reported in research articles, especially those focusing on the synthesis and characterization of novel inhibitors. Commonly reported data includes NMR (Nuclear Magnetic Resonance) and mass spectrometry data. [, , , , , ]

A: TDG demonstrates higher resistance to enzymatic hydrolysis compared to O-glycosides. [, ] This stability is particularly advantageous in biological systems where glycosidases are present.

ANone: TDG is not typically considered a catalyst and does not possess inherent catalytic properties. Its primary function lies in its ability to bind to and inhibit galectins, thereby modulating biological processes.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of TDG and its derivatives with various galectins. [, , , , , ] These studies provide valuable insights into the structural features that govern affinity and selectivity, guiding the design of more potent and specific inhibitors.

A: Modifications to the TDG scaffold, particularly at the C3 position of the galactose moiety, significantly influence its binding affinity and selectivity for different galectins. [, , , , , ] For example, the introduction of aromatic substituents, especially those capable of forming Arg-arene interactions within the CRD, often results in increased affinity. [, , ] Furthermore, the size and nature of these substituents contribute to selectivity, as different galectin subtypes possess distinct binding site architectures. [, , ]

A: Researchers are actively exploring strategies such as multivalent presentation and conjugation to carrier molecules like albumin or HPMA (N-(2-hydroxypropyl)methacrylamide) to improve the pharmacological properties of TDG derivatives. [, , ] These approaches aim to enhance binding avidity, increase circulation time, and improve the pharmacokinetic profile of the inhibitors.

A: Research on the pharmacokinetic properties of TDG and its analogs is an active area of investigation. One study demonstrated that optimization of galectin-3 specificity and physicochemical parameters for a series of disubstituted monogalactosides led to compounds with oral bioavailability. []

A: The efficacy of TDG and its derivatives is evaluated using a variety of in vitro and in vivo models. Cell-based assays are employed to assess the impact of these compounds on cell adhesion, migration, proliferation, and apoptosis. [, , , , ] Animal models, particularly rodent models, are utilized to investigate the effects of TDG treatment on tumor growth, metastasis, fibrosis, and metabolic disorders like obesity. [, , , , ]

ANone: Information regarding resistance mechanisms specific to TDG and its analogs is limited at this stage of research.

ANone: While TDG is generally considered non-toxic, detailed toxicological studies are still underway, particularly for novel derivatives. Preclinical studies in animal models are crucial for evaluating potential adverse effects and establishing a comprehensive safety profile.

A: Targeted drug delivery strategies, such as nanoparticle-based delivery systems or antibody-drug conjugates, are being explored to enhance the specificity and efficacy of TDG derivatives. [] These approaches aim to deliver the inhibitors specifically to tumor cells or tissues with high galectin expression, minimizing off-target effects.

A: Research on biomarkers that could predict the efficacy of TDG-based therapies or monitor treatment response is ongoing. One study identified galectin-1 as a potential negative biomarker for immune checkpoint blockade (ICB) efficacy and used a galectin-1-targeted PET radiotracer to predict tumor responses. []

A: A range of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for the characterization, quantification, and quality control of TDG and its derivatives. []

ANone: The dissolution rate and solubility of TDG derivatives in various media are important considerations for their formulation and bioavailability. Research on optimizing these properties, particularly for oral and other non-invasive routes of administration, is ongoing.

A: Validation of analytical methods used to characterize and quantify TDG and its analogs follows established guidelines to ensure accuracy, precision, specificity, linearity, and robustness of the analytical data. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。